2-Nitro-4'-chloro diphenyl sulfide
Overview
Description
2-Nitro-4'-chloro diphenyl sulfide is an organic compound with the molecular formula C12H8ClNO2S. It is characterized by the presence of a chlorophenyl group attached to a sulfanyl group, which is further connected to a nitrobenzene moiety. This compound is known for its yellow crystalline appearance and strong aromatic odor .
Preparation Methods
The synthesis of 2-Nitro-4'-chloro diphenyl sulfide typically involves a sulfurization reaction. The process includes adding sulfuric acid and a nitrating agent to diphenyl sulfide. The target product is then purified through filtration and crystallization . Industrial production methods may involve similar steps but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Nitro-4'-chloro diphenyl sulfide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfanyl group to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Nitro-4'-chloro diphenyl sulfide is primarily used as a reagent in organic synthesis. It is instrumental in the synthesis of other sulfide compounds, including various diphenyl sulfide derivatives. Additionally, it finds applications in the production of dyes and fluorescent substances . In biological research, it may be used to study the effects of sulfanyl and nitro groups on biological systems.
Mechanism of Action
The mechanism of action of 2-Nitro-4'-chloro diphenyl sulfide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfanyl group can form bonds with various biomolecules. These interactions can influence cellular pathways and biochemical processes.
Comparison with Similar Compounds
2-Nitro-4'-chloro diphenyl sulfide can be compared with other similar compounds such as:
2-Nitro-4’-chlorodiphenyl sulfide: This compound has a similar structure but with the nitro and chlorophenyl groups positioned differently.
1-(2-Chlorophenyl)sulfanyl-4-nitrobenzene: This is an isomer with the chlorophenyl and nitro groups swapped.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can result in distinct chemical reactivity and applications .
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfanyl-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2S/c13-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)14(15)16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZAHNHWJFQWDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327125 | |
Record name | 2-Nitro-4'-chloro diphenyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6764-10-9 | |
Record name | 1-[(4-Chlorophenyl)thio]-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6764-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chlorophenyl)sulfanyl-2-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006764109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitro-4'-chloro diphenyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-chlorophenyl)sulfanyl-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.663 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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